molecular formula C15H28O3 B15346146 cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane CAS No. 22644-70-8

cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane

Cat. No.: B15346146
CAS No.: 22644-70-8
M. Wt: 256.38 g/mol
InChI Key: NAQZZQUPMYYENO-UHFFFAOYSA-N
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Description

cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane core substituted with an allyl group, an isopropyl group, and a 1-propoxyethyl moiety. The cis-configuration of the substituents at the 5-position is critical for its stereochemical and functional properties. Structurally, the compound combines a rigid 1,3-dioxane ring with flexible aliphatic substituents, enabling unique physicochemical behaviors such as moderate hydrophobicity and conformational stability.

Properties

CAS No.

22644-70-8

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

2-propan-2-yl-5-prop-2-enyl-5-(1-propoxyethyl)-1,3-dioxane

InChI

InChI=1S/C15H28O3/c1-6-8-15(13(5)16-9-7-2)10-17-14(12(3)4)18-11-15/h6,12-14H,1,7-11H2,2-5H3

InChI Key

NAQZZQUPMYYENO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C1(COC(OC1)C(C)C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane with structurally related 1,3-dioxane derivatives:

Compound Name Substituents (5-position) Key Functional Groups Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
This compound Allyl, 1-propoxyethyl, isopropyl Ether, allyl, branched alkyl ~244.3 (estimated) High hydrophobicity; potential STING pathway modulation (inferred)
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane Methoxymethyl, isopropyl, methyl Ether, methoxy 188.3 Lower steric bulk; reduced bioactivity compared to t-Bu analogs
cis-5-Hydroxy-2-methyl-1,3-dioxane Hydroxy, methyl Hydroxy, methyl 118.1 High polarity; limited membrane permeability
5-Acetyl-1,3-dioxane derivatives Acetyl, hydroxyalkyl Ketone, ether Variable (~150–250) Demonstrated antimicrobial activity
4,4-Dimethyl-1,3-dioxane Gem-di-methyl None (parent structure) 116.2 Inert scaffold; used as solvent or intermediate

Key Differences and Implications

Substituent Bulk and Hydrophobicity: The allyl and 1-propoxyethyl groups in the target compound confer greater hydrophobicity and steric bulk compared to smaller substituents like methoxymethyl (in ) or hydroxy (in ). This aligns with findings that bulky, hydrophobic groups (e.g., t-Bu) are essential for biological activity in 1,3-dioxane derivatives, as seen in STING agonist studies .

Functional Group Impact :

  • The ether linkage in the propoxyethyl group may improve solubility in lipid-rich environments compared to purely aliphatic analogs. In contrast, hydroxy -substituted derivatives (e.g., ) exhibit higher polarity, limiting their utility in hydrophobic interactions.
  • Gem-di-methyl groups on the 1,3-dioxane ring (common in active analogs) stabilize the chair conformation, a feature critical for maintaining binding pocket compatibility in biological targets .

Biological Activity: Compounds lacking bulky substituents (e.g., cis-5-hydroxy-2-methyl-1,3-dioxane ) show minimal bioactivity, while acetyl or hydroxyalkyl derivatives (e.g., ) exhibit antimicrobial properties. Replacement of the 1,3-dioxane ring with a 1,3-dioxolane (a 5-membered ring) abolishes activity entirely, emphasizing the importance of the 6-membered dioxane scaffold .

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods for 5-acyl-1,3-dioxanes (e.g., alkylation of 1,3-dioxane precursors with allyl bromide or propoxyethyl halides) . However, achieving the cis-configuration may require stereoselective conditions.

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Bulky, hydrophobic substituents at the 5-position are critical for bioactivity in 1,3-dioxanes. For example, t-Bu-substituted analogs show potent STING activation (AC50 < 50 µM), while smaller groups (e.g., methyl) are inactive .
  • Thermodynamic Stability : The gem-di-methyl configuration in 1,3-dioxanes enhances ring stability, reducing susceptibility to ring-opening reactions compared to 1,3-dioxolanes .
  • Applications : Derivatives with ether-linked side chains (e.g., propoxyethyl) are explored in drug delivery systems due to their balance of hydrophobicity and hydrolytic stability .

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